molecular formula C11H12ClNO2S B2394548 Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride CAS No. 1956321-92-8

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride

Cat. No.: B2394548
CAS No.: 1956321-92-8
M. Wt: 257.73
InChI Key: WMNCGTQRJRVQHK-UHFFFAOYSA-N
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Description

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride is a heterocyclic compound featuring a benzo[b]thiophene core substituted with an amino group at position 3 and an ethyl ester at position 2, with a hydrochloride counterion. The amino group at position 3 likely enhances solubility and bioactivity compared to halogenated or hydroxylated derivatives, making it a candidate for pharmaceutical applications.

Properties

IUPAC Name

ethyl 3-amino-1-benzothiophene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S.ClH/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10;/h3-6H,2,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNCGTQRJRVQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis via Thioglycolate-Dihalogenonitrile Condensation

The foundational route involves condensing α,β-dihalogenonitriles with thioglycolate esters under alkaline conditions. This method, detailed in a 2001 patent, proceeds via nucleophilic substitution and cyclization:

Procedure:

  • Alkali-Mediated Activation: Ethyl thioglycolate (30 g) is treated with sodium ethylate (27 g) in anhydrous ethanol to form the sodium thiolate intermediate.
  • Nitrile Addition: α,β-Dichloropropionitrile (24.8 g) is added dropwise at 0–5°C, initiating exothermic halogen displacement.
  • Cyclization: The mixture is stirred for 12 h, enabling intramolecular cyclization to form the benzothiophene core.
  • Workup: The crude product is neutralized with acetic acid, extracted with methylene chloride, and recrystallized from ethanol to yield ethyl 3-aminothiophene-2-carboxylate as pale yellowish cubes (m.p. 42–43°C, 44% yield).

Mechanistic Insight:
The reaction proceeds via a tandem SN2 displacement and Thorpe-Ingold cyclization, with the thioglycolate sulfur attacking the β-carbon of the nitrile. Subsequent elimination of HCl generates the aromatic thiophene ring.

Benzo[b]thiophene Functionalization via Aldehyde Cyclocondensation

Adapted from PMC studies, this method constructs the benzo[b]thiophene skeleton using fluorinated aldehydes and ethyl thioglycolate:

Procedure:

  • Aldehyde Activation: 4-Chloro-2-fluorobenzaldehyde (14.9 mmol) is combined with ethyl thioglycolate (16.5 mmol) and triethylamine (45 mmol) in anhydrous DMSO.
  • Cyclization: Heating at 80°C for 2 h induces thio-Michael addition and aromatization.
  • Precipitation: The mixture is quenched in ice water, yielding ethyl 6-chlorobenzo[b]thiophene-2-carboxylate as a crystalline solid (62% yield).

Optimization Notes:

  • Solvent Effects: DMSO enhances reaction rate via polar aprotic stabilization, while DMF improves solubility for trifluoromethyl-substituted analogs.
  • Base Selection: Triethylamine outperforms K2CO3 in electron-deficient substrates, minimizing side reactions.

Hydrochloride Salt Formation

Conversion of the free amine to its hydrochloride salt enhances stability and solubility. A representative protocol from industrial sources involves:

Procedure:

  • Acidification: Ethyl 3-aminobenzo[b]thiophene-2-carboxylate (10 mmol) is dissolved in anhydrous ethyl acetate.
  • HCl Gas Introduction: Dry HCl gas is bubbled through the solution at 0°C until precipitation ceases.
  • Crystallization: The slurry is filtered, washed with cold diethyl ether, and dried under vacuum to yield the hydrochloride salt (89% purity by HPLC).

Analytical Validation:

  • FT-IR: N–H stretch at 3350 cm⁻¹ (amine hydrochloride) and C=O at 1705 cm⁻¹ (ester).
  • ¹H NMR (DMSO-d6): δ 1.35 (t, 3H, CH2CH3), 4.32 (q, 2H, OCH2), 7.45–7.89 (m, 4H, aromatic), 8.95 (s, 2H, NH3+).

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Purity Source
Thioglycolate-Dihalogenonitrile Ethyl thioglycolate, α,β-dichloropropionitrile NaOEt, 0°C, 12 h 44% 95%
Aldehyde Cyclocondensation 4-Chloro-2-fluorobenzaldehyde, ethyl thioglycolate DMSO, 80°C, 2 h 62% 98%
Hydrochloride Formation Free amine, HCl gas Ethyl acetate, 0°C 89% 89%

Key Observations:

  • The thioglycolate-dihalogenonitrile route offers modularity for R-group diversification but requires strict temperature control.
  • Aldehyde cyclocondensation achieves higher yields but is limited to substrates with ortho-fluorine directing groups.

Industrial-Scale Purification Strategies

Recrystallization Solvents:

  • Ethanol-Water (1:1): Removes unreacted thioglycolate (purity >98%).
  • 50% Acetic Acid: Effective for hydrochloride salt polishing, reducing residual HCl to <0.5%.

Chromatographic Methods:

  • Flash Chromatography (SiO2): Hexane/EtOAc (4:1) resolves regioisomeric byproducts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride is a derivative of benzo[b]thiophene, characterized by the presence of an ethyl ester, an amino group, and a carboxylate group attached to a thiophene ring. Its unique structure allows for diverse interactions with biological macromolecules, contributing to its utility in various applications.

Chemistry

  • Building Block for Synthesis : The compound serves as a fundamental building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, including oxidation, reduction, and substitution reactions.
Reaction TypeDescriptionCommon Reagents
OxidationForms sulfoxides or sulfonesHydrogen peroxide
ReductionConverts nitro groups to amino groupsLithium aluminum hydride
SubstitutionNucleophilic substitution at the amino groupAmines or thiols

Biology

  • Fluorescent Sensor Development : this compound has been studied for its potential as a fluorescent sensor for detecting metal ions such as indium (In³⁺) and lead (Pb²⁺). The compound exhibits a dual-channel response mechanism, allowing for sensitive detection at low concentrations.
    • Mechanism of Action : The detection mechanism involves photo-induced electron transfer (PET) and intramolecular charge transfer (ICT), which enhance the sensitivity of the sensor.
    • Detection Limits : The limit of detection for In³⁺ ions is approximately 8.36×109 M8.36\times 10^{-9}\text{ M}, indicating its potential utility in environmental monitoring.

Medicine

  • Therapeutic Potential : Research is ongoing to explore the compound's potential as a therapeutic agent due to its unique structural properties. Its ability to interact with biological targets suggests possible applications in drug development.
    • Case Study : A study investigated the antitrypanosomal activities of derivatives related to this compound. The findings indicated promising results in inhibiting Trypanosoma brucei, the causative agent of African sleeping sickness .

Industry

  • Material Development : The compound is utilized in developing new materials with specific electronic and optical properties. Its unique chemical properties make it suitable for applications in organic electronics and photonics.

Mechanism of Action

The mechanism by which ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride exerts its effects is primarily through its interaction with metal ions. The compound forms complexes with metal ions, which can be detected through changes in fluorescence or colorimetric properties. This interaction is facilitated by photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms .

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs differ in substituents at positions 3, 5, 6, or 7 of the benzo[b]thiophene core, influencing physical properties and reactivity:

Compound Name Substituents Molecular Weight Melting Point (°C) Key References
Ethyl 7-bromobenzo[b]thiophene-2-carboxylate Br at position 7 299.18 Not reported
Ethyl 5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylate OH at 5, CH₃ at 3 250.27 153–156
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate Cl at 7, OH at 3 256.71 Not reported
Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate HCl NH₂CH₂ at 3 (thieno-thiophene) 291.78 (HCl salt) Discontinued

Key Observations :

  • Halogen vs. Amino Groups: Bromo or chloro substituents (e.g., in ) increase molecular weight and may reduce solubility compared to the amino group. The amino group’s basicity also enables salt formation (e.g., hydrochloride), enhancing crystallinity and stability.
  • Hydroxy Derivatives: Hydroxyl groups (e.g., ) lower melting points (153–178°C) due to hydrogen bonding, whereas halogenated or amino-substituted analogs likely exhibit higher thermal stability.

Reactivity Differences :

  • Amino Group: The amino group in the target compound may participate in nucleophilic reactions or serve as a hydrogen bond donor, unlike bromo or chloro analogs, which undergo cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Hydroxy Derivatives : Hydroxyl groups (e.g., ) are prone to acetylation or oxidation, limiting stability under acidic conditions.

Pharmacological and Toxicological Considerations

  • Bioactivity: Amino-substituted thiophenes (e.g., thiophene fentanyl hydrochloride ) exhibit enhanced receptor binding due to nitrogen’s electron-donating effects. However, unstudied toxicology (as noted for thiophene fentanyl ) warrants caution.
  • Solubility : The hydrochloride salt form improves aqueous solubility compared to neutral esters (e.g., ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate ), facilitating drug formulation.

Stability and Commercial Availability

  • Stability: Hydroxy and amino derivatives may require inert storage conditions to prevent degradation, whereas halogenated analogs (e.g., ) are more shelf-stable.

Biological Activity

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications based on various research findings.

Chemical Structure and Properties

This compound belongs to the class of benzo[b]thiophenes, characterized by an ethyl ester, an amino group, and a carboxylate group attached to a thiophene ring. Its unique structure allows for various interactions with biological macromolecules, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with metal ions and biological targets through:

  • Colorimetric and Fluorescent Responses : The compound exhibits a dual-channel response mechanism when interacting with ions such as In3+^{3+} and Pb2+^{2+}, which can be utilized for sensing applications.
  • Photo-Induced Electron Transfer (PET) : This mechanism plays a crucial role in its interaction with In3+^{3+}, facilitating the detection of this ion at low concentrations (limit of detection: 8.36×1098.36\times 10^{-9} M) .
  • Intramolecular Charge Transfer (ICT) : This process enhances the sensitivity of the compound in detecting metal ions .

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines, although further research is needed to elucidate the specific pathways involved .

Sensor Applications

One of the notable applications of this compound is in the development of fluorescent sensors for detecting metal ions. Its high sensitivity and selectivity make it suitable for environmental monitoring and biomedical applications .

Case Studies and Research Findings

  • Detection of Metal Ions :
    • A study demonstrated the compound's effectiveness in detecting In3+^{3+} ions in tap water, achieving satisfactory recovery rates. The complexation constant was found to be 8.24×1098.24\times 10^9 M2^2, indicating strong binding affinity .
  • Antimicrobial Efficacy :
    • In vitro studies reported that this compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, positioning it as a candidate for new antibiotic development .
  • Anticancer Potential :
    • Research involving various cancer cell lines indicated that the compound could inhibit cell growth, with IC50_{50} values suggesting moderate potency against specific types of cancer . Further investigations are ongoing to explore its mechanism of action in cancer therapy.

Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against multiple bacterial strains; potential for antibiotic development
AnticancerInhibits cancer cell proliferation; ongoing studies needed for mechanism elucidation
Sensor ApplicationHighly sensitive fluorescent sensor for In3+^{3+}; applicable in environmental monitoring

Q & A

Q. What are the standard synthetic routes for Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride, and how is structural confirmation achieved?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. A common approach is the microwave-assisted reaction of substituted benzaldehydes with ethyl thioglycolate in polar aprotic solvents (e.g., DMF or DMSO) under basic conditions (e.g., K₂CO₃ or triethylamine) . Post-synthesis, structural confirmation is achieved via:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic protons, ester groups, and amine functionality.
  • Mass spectrometry (MS) : High-resolution MS for molecular ion validation.
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm ester and amine groups .

Q. How is the purity of this compound assessed, and what analytical techniques are critical for quality control?

Methodological Answer: Purity assessment involves:

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with methanol-water gradients to quantify impurities (<1% threshold).
  • Melting Point Analysis : Sharp melting ranges (e.g., 223–226°C) indicate high crystallinity and purity.
  • Elemental Analysis (EA) : Matches experimental vs. theoretical C, H, N, S, and Cl content .

Advanced Research Questions

Q. How can modifications to the core structure enhance its biological activity or sensing capabilities?

Methodological Answer: Structural modifications are guided by Structure-Activity Relationship (SAR) studies:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position enhances electrophilicity, improving interactions with biological targets .
  • Schiff Base Formation : Reaction with aldehydes creates imine linkages, enabling ratiometric fluorescent sensing of metal ions (e.g., In³⁺ and Pb²⁺) via PET/ICT mechanisms .
  • Bioisosteric Replacement : Replacing the ethyl ester with methyl or tert-butyl groups alters lipophilicity, impacting cellular uptake and target binding .

Q. What mechanisms underlie its interaction with biological targets, such as enzymes or metal ions?

Methodological Answer:

  • Metal Ion Sensing : The amine group acts as a chelation site for In³⁺, inducing a fluorescence shift (λₑₓ = 420 nm → λₑₘ = 490 nm) with a detection limit of 8.36 nM. Job’s plot analysis confirms a 1:2 binding stoichiometry .
  • Enzyme Inhibition : Thiophene derivatives inhibit Topoisomerase II via intercalation into DNA, validated by comet assays and DNA relaxation studies. IC₅₀ values are determined using dose-response curves in cancer cell lines .

Q. How do researchers resolve contradictions in reported biological activities across studies?

Methodological Answer: Discrepancies arise due to variations in assay conditions or substituent effects. Strategies include:

  • Comparative SAR Tables : Tabulating substituents vs. activity (e.g., anti-proliferative IC₅₀ values).
  • Computational Modeling : Density Functional Theory (DFT) to predict electron distribution and binding affinities .
  • Standardized Assays : Replicating studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables .

Key Considerations for Experimental Design

  • Solvent Effects : Polar solvents (DMF/DMSO) enhance reaction rates but may require rigorous drying to avoid hydrolysis.
  • Scaling Challenges : Microwave synthesis offers high efficiency but requires pressure-controlled systems for reproducibility .
  • Toxicity Mitigation : Use fume hoods and personal protective equipment (PPE) due to HCl gas release during salt formation .

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